TlrC protein - 141349-77-1

TlrC protein

Catalog Number: EVT-1517172
CAS Number: 141349-77-1
Molecular Formula: C5H10N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TlrC protein is predominantly found in specific bacterial species, particularly those associated with human pathogens. It falls under the classification of pattern recognition receptors, specifically within the Toll-like receptor family. These receptors are integral to the immune system as they detect microbial components and activate signaling pathways that lead to immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of TlrC protein can be achieved through several methodologies:

  1. Recombinant DNA Technology: This involves cloning the TlrC gene into an expression vector, followed by transformation into suitable host cells (such as Escherichia coli). The cells are then induced to express the protein, which can be purified using affinity chromatography.
  2. In Vitro Transcription/Translation: Utilizing cell-free systems allows for the rapid synthesis of TlrC protein without the need for living cells. This method can be particularly useful for producing proteins that require post-translational modifications.
  3. Chemical Synthesis: For smaller peptides or specific domains of TlrC, solid-phase peptide synthesis can be employed to create the protein in a stepwise manner.
Molecular Structure Analysis

Structure and Data

The TlrC protein exhibits a characteristic structure typical of Toll-like receptors, which includes:

  • Extracellular Domain: Responsible for ligand binding.
  • Transmembrane Domain: Anchors the receptor in the cell membrane.
  • Intracellular Domain: Engages in downstream signaling cascades.

Structural data often reveal that TlrC forms homodimers or heterodimers with other receptors, which is essential for its function. Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

TlrC protein participates in several critical biochemical reactions:

  1. Ligand Binding: Upon encountering pathogen-associated molecular patterns, TlrC undergoes conformational changes that facilitate its interaction with downstream signaling molecules.
  2. Signal Transduction: The binding event triggers a cascade involving adaptor proteins such as MyD88, leading to the activation of transcription factors like NF-kB, which ultimately results in the expression of pro-inflammatory cytokines.
  3. Post-Translational Modifications: Phosphorylation and ubiquitination are common modifications that regulate TlrC activity and stability.
Mechanism of Action

Process and Data

The mechanism by which TlrC exerts its effects involves several key steps:

  1. Recognition: TlrC identifies specific ligands derived from pathogens.
  2. Activation: This recognition activates intracellular signaling pathways through its cytoplasmic domain.
  3. Response Induction: The activation leads to gene expression changes that enhance immune responses, including inflammation and recruitment of immune cells.

Quantitative data from studies indicate that TlrC activation can significantly increase cytokine production within hours following pathogen exposure.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TlrC protein possesses unique physical properties:

  • Molecular Weight: Typically ranges between 80-100 kDa depending on glycosylation status.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Sensitive to extreme pH and temperature variations; optimal stability is often observed at 37°C.

Chemical properties include its ability to interact with various ligands through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Applications

Scientific Uses

TlrC protein has several applications in scientific research:

  1. Immunological Studies: It serves as a model for studying innate immune responses and receptor-ligand interactions.
  2. Vaccine Development: Understanding TlrC's role can aid in designing effective vaccines that harness innate immunity.
  3. Therapeutic Targets: Given its central role in inflammation, TlrC may be targeted for therapeutic interventions in autoimmune diseases or chronic inflammation.
Evolutionary Biology & Phylogenetic Context of TlrC Protein

Genomic Origins & Evolutionary Conservation Across Species

TlrC (commonly designated TLR15 in scientific literature) represents an evolutionarily enigmatic member of the Toll-like receptor (TLR) superfamily. Genomic analyses reveal its origin predates the divergence of jawed vertebrates (~500 million years ago), with orthologs identified in basal vertebrate lineages. Notably, functional TlrC genes persist in holocephalans (chimaeras) and lungfish, while the gene is absent in elasmobranchs (sharks, rays) and most teleost fish [7]. Synteny analyses confirm conserved genomic positioning flanked by ERLEC1 and GPR75 genes across species retaining TlrC, supporting descent from a common ancestral locus [7].

Despite this ancient origin, TlrC exhibits lineage-specific pseudogenization. Frameshift mutations and premature stop codons disrupt the coding sequence in several holocephalan species (e.g., Chimaera opalescens), coinciding with significantly reduced transcript abundance compared to other TLRs. This suggests ongoing gene degeneration in early-branching vertebrates. Conversely, lungfish retain full-length TlrC with intact domain architecture, indicating functional conservation in select lineages [7].

Table 1: Genomic Distribution and Status of TlrC Homologs

LineageRepresentative SpeciesTlrC StatusKey Features
HolocephaliCallorhinchus milii (Ghost shark)FunctionalLong ectodomain, intact TIR
HolocephaliChimaera opalescensPseudogenizedFrameshifts, premature stop codons
Dipnoi (Lungfish)Neoceratodus forsteriFunctionalConserved synteny, full-length ORF
ElasmobranchiiScyliorhinus canicula (Dogfish)AbsentGene locus deletion
TeleosteiDanio rerio (Zebrafish)AbsentGene locus deletion

Phylogenetic Classification Within the Toll-like Receptor (TLR) Superfamily

Phylogenetic reconstructions place TlrC outside the canonical vertebrate TLR subfamilies (TLR1, TLR3, TLR4, etc.). Maximum-likelihood trees of 259 vertebrate TLR sequences demonstrate that TlrC forms a distinct clade sister to the TLR1/6/10 group but with deep divergence, warranting classification as a separate subfamily [1] [7]. Key structural features underpin this classification:

  • Ectodomain Architecture: Unlike the multi-domain TLR1 family, TlrC exhibits a single-domain ectodomain with an intact asparagine ladder, resembling ancestral TLRs [7].
  • TIR Domain Signatures: Conserved motifs (Box 1, Box 2, Box 3) in the cytoplasmic TIR domain align TlrC with vertebrate TLRs but show unique residue substitutions potentially affecting adapter protein recruitment [1] [10].

Evolutionarily, TlrC arose via gene duplication prior to the chondrichthyan-osteichthyan split but experienced independent losses in mammals, amphibians, and teleosts. Its retention in phylogenetically disparate lineages (e.g., birds, reptiles, chimaeras) suggests context-dependent functional importance [1] [7].

Comparative Analysis of TlrC Homologs in Vertebrates and Invertebrates

Functional and structural divergence of TlrC homologs is evident across vertebrates:

  • Chondrichthyans: Holocephalan TlrC proteins are exceptionally long (>1100 aa) due to insertions in the leucine-rich repeat (LRR) region, potentially altering ligand-binding specificity. Despite this, the transmembrane (TM) and TIR domains remain conserved [7].
  • Sarcopterygians: Lungfish TlrC maintains domain structure similarity to avian/reptilian orthologs but exhibits unique LRR polymorphisms, possibly reflecting adaptations to freshwater pathogens [7].
  • Avian/Reptilian: These TlrC proteins are well-characterized, sensing proteolytic cleavage of pathogen proteins (e.g., Salmonella flagellin) and activating NF-κB signaling [1] [7].

In invertebrates, no true TlrC orthologs exist. However, functional analogs occur:

  • Lectin Receptor Kinases (LecRKs) in plants (e.g., Arabidopsis) recognize extracellular ATP (eATP) and NAD+ via lectin domains, converging on similar danger-sensing roles but through non-homologous proteins [5].
  • Toll receptors in Drosophila (e.g., Toll-1, Toll-9) share TIR domain homology with vertebrate TLRs but recognize ligands via the Spätzle pathway, representing parallel rather than orthologous recognition systems [6] [10].

Evolutionary Adaptations in Ligand Recognition and Signaling Pathways

TlrC has evolved lineage-specific ligand recognition capabilities:

  • In birds, TlrC detects microbial proteases (e.g., Salmonella protease CPA) through cleavage-induced exposure of cryptic ectodomain motifs, a mechanism distinct from direct PAMP binding by TLRs 4 or 5 [7] [10].
  • Lungfish TlrC binds β-glucans and bacterial lipopeptides, suggesting broader ligand specificity than avian counterparts, potentially compensating for gene losses in other TLR families [7].

Signaling adaptations are equally significant:

  • Pathway Integration: Avian TlrC activates MyD88-dependent NF-κB and MAPK pathways like mammalian TLRs but shows delayed kinetics, potentially dampening inflammatory responses [3] [10].
  • Selection Pressures: Codon-based evolutionary analyses reveal:
  • Predominant purifying selection (mean dN/dS = 0.082–0.434) across most vertebrate TLRs, including TlrC, conserving core signaling functions [1].
  • Positive selection sites clustered in the LRR ectodomain (8.7% of codons), particularly in non-viral TLRs like TlrC, driven by host-pathogen coevolutionary dynamics [1] [8].
  • Stronger positive selection in non-viral TLRs (e.g., TlrC, TLR2) versus viral sensors (TLR3, TLR7), reflecting diversified microbial pressures [1].

Table 2: Evolutionary Metrics for Vertebrate TLR Subfamilies

TLR SubfamilyMean dN/dS (ω)% Sites Under Positive SelectionPrimary Selective Force
TLR30.1125.2%Viral RNA recognition conservation
TLR40.2287.1%LPS diversity adaptation
TLR50.3018.3%Flagellin coevolution
TlrC (TLR15)0.2678.7%Protease/lipopeptide detection
TLR70.1984.9%Viral ssRNA conservation

The trajectory of TlrC evolution illustrates functional plasticity: ancestral roles in broad microbial sensing were refined in terrestrial vertebrates to protease detection, while its pseudogenization in marine lineages (e.g., penguins, some chimaeras) suggests redundancy or shifting immune priorities [1] [7] [9].

Properties

CAS Number

141349-77-1

Product Name

TlrC protein

Molecular Formula

C5H10N2O2

Synonyms

TlrC protein

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